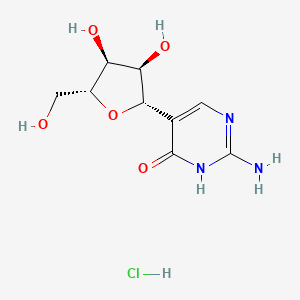![molecular formula C20H24N6S2 B14128509 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD30063101” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical reactions and its utility in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30063101” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of “MFCD30063101”.
Industrial Production Methods: In industrial settings, the production of “MFCD30063101” is scaled up to meet the demand. This involves optimizing the synthetic routes to increase yield and reduce production costs. Industrial production methods may include the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: “MFCD30063101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving “MFCD30063101” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of “MFCD30063101” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to the formation of various derivatives.
Scientific Research Applications
“MFCD30063101” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be employed in studies involving cellular processes and biochemical pathways. In medicine, “MFCD30063101” is investigated for its potential therapeutic effects and its role in drug development. Additionally, it finds applications in industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “MFCD30063101” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds: “MFCD30063101” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include “MFCD30063102” and “MFCD30063103”.
Uniqueness: The uniqueness of “MFCD30063101” lies in its specific chemical structure and properties, which confer distinct reactivity and applications. Compared to similar compounds, “MFCD30063101” may exhibit different reactivity patterns, stability, and biological activity, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C20H24N6S2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene |
InChI |
InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2 |
InChI Key |
QCDZKAFASJAQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


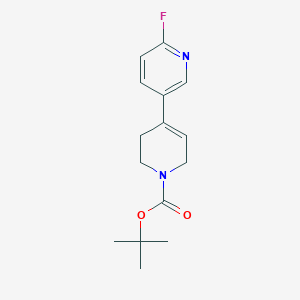
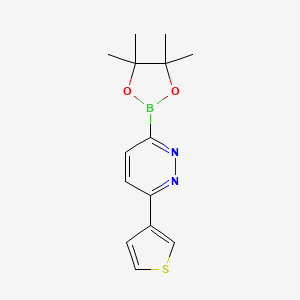
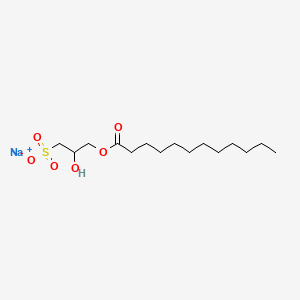
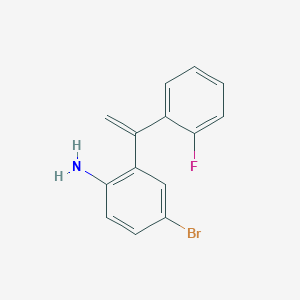
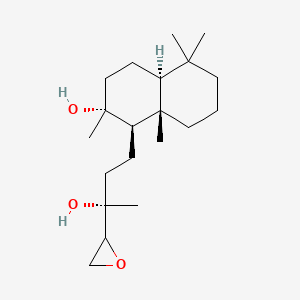
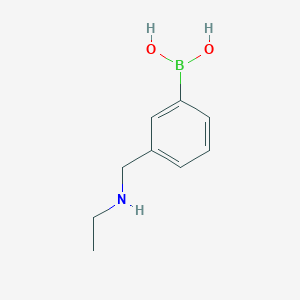
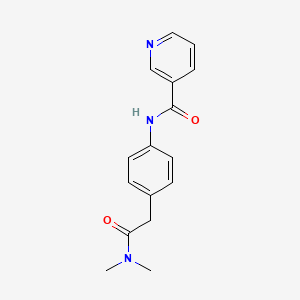

![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


